molecular formula C19H28O10 B145389 2-Phenylethyl beta-primeveroside CAS No. 129932-48-5

2-Phenylethyl beta-primeveroside

Cat. No. B145389
M. Wt: 416.4 g/mol
InChI Key: ZRGXCWYRIBRSQA-BMVMOQKNSA-N
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Description

“2-Phenylethyl beta-primeveroside” is a 6-O-(β-D-xylopyranosyl)-β-D-glucopyranoside in which the anomeric substituent is specified as 2-phenylethyl . It is a phenolic compound that can be isolated from Callianthemum taipaicum .


Synthesis Analysis

The synthesis of “2-Phenylethyl beta-primeveroside” involves two key enzymes from Camellia sinensis, UGT85K11 (CsGT1) and UGT94P1 (CsGT2), which convert volatile organic compounds (VOCs) into β-primeverosides by sequential glucosylation and xylosylation, respectively .


Molecular Structure Analysis

The molecular formula of “2-Phenylethyl beta-primeveroside” is C19H28O10 . The InChI string representation of its structure is InChI=1S/C19H28O10/c20- 11- 8- 27- 18 (16 (24) 13 (11) 21) 28- 9- 12- 14 (22) 15 (23) 17 (25) 19 (29- 12) 26- 7- 6- 10- 4- 2- 1- 3- 5- 10/h1- 5,11- 25H,6- 9H2/t11- ,12- ,13+,14- ,15+,16- ,17- ,18+,19- /m1/s1 .


Chemical Reactions Analysis

The β-primeverosidase enzyme selectively recognizes β-primeverosides as substrates and specifically hydrolyzes the β-glycosidic bond between the disaccharide and the aglycons .


Physical And Chemical Properties Analysis

The average mass of “2-Phenylethyl beta-primeveroside” is 416.420 and its monoisotopic mass is 416.16825 .

Scientific Research Applications

Aroma Precursors in Flowers and Tea

2-Phenylethyl beta-primeveroside is notably involved in the formation of aromatic compounds in various plants. For instance, it acts as an aroma precursor in Jasminum sambac flowers, contributing to the scent profile of these flowers (Inagaki et al., 1995). Similarly, this compound plays a critical role in tea (Camellia sinensis) aroma formation, particularly in oolong and black tea. The beta-primeverosidase enzyme, found in tea leaves, hydrolyzes 2-phenylethyl beta-primeveroside, releasing aromatic compounds that contribute to the tea's distinct floral aroma (Mizutani et al., 2002).

Enzymatic Hydrolysis and Isotope Analysis

Research has also focused on understanding the enzymatic hydrolysis of 2-phenylethyl beta-primeveroside and its isotope analysis. Studies involving gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) have provided insights into the carbon isotope ratio (δ(13)C) of 2-phenylethanol released from 2-phenylethyl beta-primeveroside. This approach offers a method for analyzing volatile compounds and understanding their origins (Murata et al., 2013).

Synthesis of β-Primeverosides

The synthesis of β-primeverosides, including 2-phenylethyl beta-primeveroside, has been achieved through transglycosylation reactions. This process is significant in producing naturally occurring β-primeverosides, which are essential for various plant aromas. The enzyme activity found in culture filtrates of Penicillium multicolor has been instrumental in these syntheses, providing a means for creating these compounds in significant yields (Tsuruhami et al., 2005).

Role in Plant Defense Mechanisms

2-Phenylethyl beta-primeveroside, through its hydrolysis and release of aromatic compounds, may also play a role in plant defense mechanisms. The enzymatic process that releases these compounds can be part of the plant's response to environmental stressors, contributing to a broader understanding of plant biology and defense strategies (Mizutani et al., 2002).

Future Directions

Future research could focus on the role of β-primeverosidase in the defense mechanism in tea plants and the floral aroma formation during the tea manufacturing process .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-(2-phenylethoxy)-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O10/c20-11-8-27-18(16(24)13(11)21)28-9-12-14(22)15(23)17(25)19(29-12)26-7-6-10-4-2-1-3-5-10/h1-5,11-25H,6-9H2/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGXCWYRIBRSQA-BMVMOQKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=CC=C3)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=CC=C3)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156266
Record name Phenethyl alcohol xylopyranosyl-(1-6)-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylethyl beta-primeveroside

CAS RN

129932-48-5
Record name Phenethyl β-primeveroside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129932-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethyl alcohol xylopyranosyl-(1-6)-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129932485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenethyl alcohol xylopyranosyl-(1-6)-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
8
Citations
L Babaeekhou, M Ghane, M Abbas-Mohammadi - Biologia, 2021 - Springer
… 2-phenylethyl beta-primeveroside, curcumin PE, and kaempferol 3-O-rutinoside also indicated the highest affinity against M pro with docking scores of -10.34, -10.126 and − 9.705 and …
Number of citations: 15 link.springer.com
MC Razola Díaz, S Montijo Prieto, MJ Aznar Ramos… - 2023 - digibug.ugr.es
… There were no significant differences detected for the flavonoids eriodictyol 7-O-glucoside, 2-phenylethyl beta-primeveroside, and quercetin-diglucoside isomer a. Regarding luteolin …
Number of citations: 0 digibug.ugr.es
MC Razola-Díaz, S De Montijo-Prieto… - Fermentation, 2023 - mdpi.com
… There were no significant differences detected for the flavonoids eriodictyol 7-O-glucoside, 2-phenylethyl beta-primeveroside, and quercetin-diglucoside isomer a. Regarding luteolin …
Number of citations: 1 www.mdpi.com
C Noysang, A Mahringer, M Zeino, M Saeed… - Journal of …, 2014 - Elsevier
Ethnopharmacological relevance Thai medicine has a long tradition of tonifying medicinal plants. In the present investigation, we studied the flower extracts of Jasminum sambac, …
Number of citations: 27 www.sciencedirect.com
SB Brand
Number of citations: 0
CNGMOP List
Number of citations: 0
D Menu, CNGMOP List
Number of citations: 0
齐桂年, 施兆鹏 - 四川农业大学学报, 2017 - xb.sicau.edu.cn
… 糖吡喃-β -D -葡糖吡喃 糖甙(β -樱草糖甙)[Benzyl 6 -O -beta -D -xylopyranosyl -beta -D -glucopyranoside (beta primeveroside)] ,2 -苯基乙基β -樱草糖甙(2 phenylethyl beta-primeveroside)…
Number of citations: 3 xb.sicau.edu.cn

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